Prostaglandin G2

Vascular Biology Smooth Muscle Pharmacology Prostanoid Receptors

Prostaglandin G2 (PGG2, CAS 51982-36-6) is the first stable intermediate in the cyclooxygenase (COX) pathway, formed from arachidonic acid (AA) via a bis-oxygenase reaction that yields a C-15 hydroperoxide group, distinguishing it structurally from its reduced counterpart, PGH2. PGG2 serves as the substrate for the COX-associated peroxidase activity, which reduces it to Prostaglandin H2 (PGH2), the common precursor for all 2-series prostanoids including PGE2, PGD2, PGF2α, PGI2, and TxA2.

Molecular Formula C20H32O6
Molecular Weight 368.5 g/mol
CAS No. 51982-36-6
Cat. No. B160478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProstaglandin G2
CAS51982-36-6
SynonymsPGG(2)
PGG2
prostaglandin G2
Molecular FormulaC20H32O6
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)OO2)OO
InChIInChI=1S/C20H32O6/c1-2-3-6-9-15(24-23)12-13-17-16(18-14-19(17)26-25-18)10-7-4-5-8-11-20(21)22/h4,7,12-13,15-19,23H,2-3,5-6,8-11,14H2,1H3,(H,21,22)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1
InChIKeySGUKUZOVHSFKPH-YNNPMVKQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prostaglandin G2 (PGG2, CAS 51982-36-6): An Endoperoxide Intermediate for Investigating Prostanoid Biosynthesis and Vascular Biology


Prostaglandin G2 (PGG2, CAS 51982-36-6) is the first stable intermediate in the cyclooxygenase (COX) pathway, formed from arachidonic acid (AA) via a bis-oxygenase reaction that yields a C-15 hydroperoxide group, distinguishing it structurally from its reduced counterpart, PGH2 [1]. PGG2 serves as the substrate for the COX-associated peroxidase activity, which reduces it to Prostaglandin H2 (PGH2), the common precursor for all 2-series prostanoids including PGE2, PGD2, PGF2α, PGI2, and TxA2 [2]. The unique 15-hydroperoxy moiety of PGG2 underpins its divergent chemical reactivity and functional profile compared to PGH2, making it an essential tool for dissecting COX enzymology and prostanoid-dependent physiology [3].

Why Substituting Prostaglandin G2 with PGH2 or Other 2-Series Prostanoids Fails in Experimental Design


Generic substitution of PGG2 with PGH2 or downstream 2-series prostanoids is scientifically invalid due to profound differences in chemical reactivity and biological function. PGG2 possesses a reactive 15-hydroperoxide group that is absent in PGH2, leading to distinct kinetics of covalent protein binding [1] and differential activation of signaling pathways such as the Aryl hydrocarbon receptor (AhR) [2]. Furthermore, in functional assays, PGG2 exhibits a markedly different potency profile compared to PGE2, and its conversion to other bioactive lipids (e.g., thromboxane A2) occurs at rates that are distinct from the direct actions of downstream products [3]. These structural and functional divergences render PGG2 a unique, non-substitutable reagent for studies requiring the precise interrogation of COX pathway intermediates.

Quantitative Evidence of Prostaglandin G2 Differentiation vs. PGH2 and 2-Series Prostanoids


Superior Contractile Activity on Vascular Smooth Muscle vs. PGE2

Prostaglandin G2 demonstrates dramatically higher potency in contracting isolated vascular smooth muscle compared to its downstream metabolite, Prostaglandin E2 (PGE2) [1]. This differentiation is critical for researchers studying vascular tone and the direct actions of endoperoxides before their conversion.

Vascular Biology Smooth Muscle Pharmacology Prostanoid Receptors

Distinct Covalent Binding Kinetics vs. PGH2

PGG2 exhibits a significantly faster rate of covalent binding to microsomal proteins compared to its immediate metabolite, PGH2 [1]. This is a direct consequence of the reactive 15-hydroperoxide group present in PGG2, which is absent in PGH2. The study demonstrates that PGG2 binds with a rate constant of 0.19 min⁻¹, which is approximately 1.7-fold greater than the 0.11 min⁻¹ observed for PGH2. This indicates a distinct and more rapid chemical reactivity that is not shared by its reduced counterpart.

Enzymology Chemical Biology Protein Modification

Potency as a Precursor to Prostacyclin (PGI2) Synthesis vs. PGH2

PGG2 is an efficient substrate for vascular prostacyclin synthase, leading to the generation of the potent anti-aggregatory and vasodilator prostacyclin (PGX/PGI2) [1]. While both PGG2 and PGH2 serve as precursors, their differential kinetics of conversion by microsomal enzymes from arterial walls dictate the local balance of pro- and anti-thrombotic signals.

Cardiovascular Research Platelet Biology Endothelial Function

Differential Regulation of Platelet Aggregation and Serotonin Release

PGG2 is a potent inducer of platelet aggregation, an effect that is distinct from that of its stable downstream metabolites. Its action is mediated, in part, by its rapid conversion to thromboxane A2 (TxA2) by platelets [1]. This process differs from the direct actions of stable prostanoids like PGE2.

Hematology Thrombosis Signal Transduction

Unique Activation of the Aryl Hydrocarbon Receptor (AhR) Signal Transduction Pathway

Prostaglandin G2 has been identified as a ligand and activator of the Aryl hydrocarbon receptor (AhR) signal transduction pathway [1]. This is a distinct biological function not shared by PGH2 or other 2-series prostanoids, linking COX activity to a major xenobiotic and inflammatory signaling cascade.

Toxicology Immunology Cellular Signaling

Quantitative Difference in Endoperoxide-Driven Metabolite Generation vs. Downstream Prostanoids

The levels of PGG2 produced by activated cells are substantially higher than the levels of its downstream metabolites, such as PGE2 and PGF2α [1]. In a stimulated system, PGG2 production was quantified at 2477-5480 ng/ml, while the amounts of PGE2 and PGF2α released were approximately two orders of magnitude lower. This quantitative dominance underscores PGG2's role as the primary, high-abundance intermediate in the cascade.

Analytical Biochemistry Metabolomics Enzymology

Strategic Application Scenarios for Prostaglandin G2 in Life Science Research and Procurement


Investigating the Direct Vasoactive Effects of Endoperoxides

Researchers studying vascular smooth muscle physiology can utilize PGG2 to dissect the direct vasoconstrictor effects of prostaglandin endoperoxides, independent of their conversion to other prostanoids. As shown in Section 3, PGG2 is 50-200 times more potent than PGE2 in contracting rabbit aorta strips [1]. This application relies on PGG2's unique high potency on vascular smooth muscle, a property that cannot be replicated by using downstream prostanoids like PGE2 or PGF2α. Procurement of high-purity PGG2 is essential for ensuring that observed effects are due to the parent endoperoxide and not from contaminating metabolites.

Modeling Thrombosis and Platelet Activation Pathways

PGG2 is the definitive reagent for initiating and studying the platelet aggregation cascade in vitro. Its addition to washed human platelets at concentrations as low as 10 ng/ml triggers rapid, irreversible aggregation and serotonin release, mediated by its conversion to thromboxane A2 (TxA2), a process with a t1/2 of 32 seconds [2]. This model is far superior to using stable analogs or downstream prostanoids, as it faithfully recapitulates the dynamic, enzyme-driven formation of the potent, short-lived pro-thrombotic mediator TxA2, a cornerstone of cardiovascular disease research.

Dissecting the AhR-Mediated Inflammatory Response

Investigators focused on the crosstalk between inflammation and xenobiotic sensing pathways should select PGG2 as their primary tool. Evidence from Section 3 confirms that PGG2 is a specific ligand and activator of the Aryl hydrocarbon receptor (AhR) [3]. This activity is unique to PGG2 among endogenous prostanoids, making it indispensable for studying how COX-2 activity can directly modulate AhR-dependent gene transcription, a process linked to immune cell differentiation and response to environmental toxins. Substituting with PGH2 or PGE2 would fail to activate this specific signaling axis.

Enzymatic Studies of Cyclooxygenase (COX) and Peroxidase Activities

PGG2 is an indispensable substrate for studying the peroxidase activity of COX enzymes (COX-1 and COX-2). As the native product of the COX cyclooxygenase reaction, PGG2 is the only physiologically relevant substrate for this half of the enzyme's dual functionality [4]. Using PGG2 in kinetic assays allows researchers to measure peroxidase activity independently of cyclooxygenase activity, which is not possible when using arachidonic acid as the starting material. This application is critical for screening drugs that may selectively inhibit one of the two COX active sites.

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